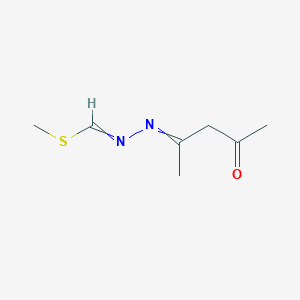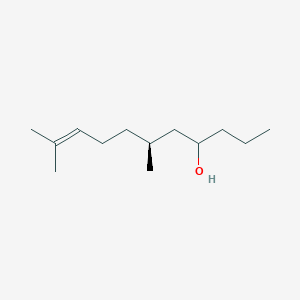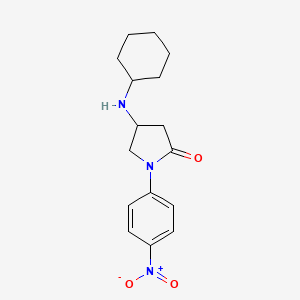![molecular formula C16H15NO2 B14241497 (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one CAS No. 503859-63-0](/img/structure/B14241497.png)
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique isoindolinone structure, which is a bicyclic system containing a lactam ring fused to a benzene ring. The presence of chiral centers at the 3-hydroxy and 1-phenylethyl positions adds to its complexity and potential for enantioselective synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and (S)-1-phenylethylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the isoindolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the lactam ring to an amine using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Unique due to its specific chiral centers and isoindolinone structure.
(3R)-3-hydroxy-2-[(1R)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 1-phenylethyl position.
(3S)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 3-hydroxy position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can lead to distinct biological activities and selectivity in reactions compared to its stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
503859-63-0 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11,15,18H,1H3/t11-,15+/m0/s1 |
Clave InChI |
KMTCRDRWKJLWTR-XHDPSFHLSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2[C@@H](C3=CC=CC=C3C2=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)


![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)


